molecular formula C18H16O2 B1625579 1-(2-Oxo-2-phenyl-ethyl)-3,4-dihydro-1H-naphthalen-2-one CAS No. 57859-83-3

1-(2-Oxo-2-phenyl-ethyl)-3,4-dihydro-1H-naphthalen-2-one

Cat. No. B1625579
CAS RN: 57859-83-3
M. Wt: 264.3 g/mol
InChI Key: CTMLFTIHVVMDFE-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-phenyl-ethyl)-3,4-dihydro-1H-naphthalen-2-one is a useful research compound. Its molecular formula is C18H16O2 and its molecular weight is 264.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Oxo-2-phenyl-ethyl)-3,4-dihydro-1H-naphthalen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Oxo-2-phenyl-ethyl)-3,4-dihydro-1H-naphthalen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57859-83-3

Product Name

1-(2-Oxo-2-phenyl-ethyl)-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-phenacyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C18H16O2/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18(20)14-7-2-1-3-8-14/h1-9,16H,10-12H2

InChI Key

CTMLFTIHVVMDFE-UHFFFAOYSA-N

SMILES

C1CC(=O)C(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(=O)C(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of phenacylbromide (5.21 g, 26.1 mmol) in toluene (16 mL) was added over 15 minutes to a boiling, stirred solution of 1-(3,4-dihydro-2-naphthyl)pyrrolidine (5.21 g, 26.2 mmol) in toluene (17 mL). The reaction was refluxed 3 hours, diluted with water (15 mL) and refluxed for 4 hours then cooled. The layers were separated and the aqueous phase was extracted with toluene and dried over MgSO4 and concentrated. The material was purified by MPLC using a gradient from 0 to 20% ethyl acetate/hexanes to afford 4.85 g (70% yield) title product as a yellow oil.
Quantity
5.21 g
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reactant
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16 mL
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solvent
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5.21 g
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17 mL
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solvent
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15 mL
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Yield
70%

Synthesis routes and methods II

Procedure details

A solution of 20 g. (0.1 mole) of phenacyl bromide and 65 ml. of toluene was added during 30 minutes to a boiling, stirred solution of 20 g. (0.1 mole) of 1-(3,4-dihydro-2-naphthyl)pyrrolidine and 50 ml. of toluene. The mixture was heated under reflux for 3 hours, diluted with 50 ml. of water, refluxed for 4 hours and cooled. The layers were separated, the aqueous phase was extracted with benzene, and the organic solution was dried and concentrated to an oil. Crystallization from 30°-60°-petroleum ether-ether gave 16.7 g. (63%) of tan crystals, m.p. 48°-52°.
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0.1 mol
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0.1 mol
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tan crystals
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Synthesis routes and methods III

Procedure details

20 g (0.1 mole) of phenacyl bromide and 65 ml. of toluene are added dropwise during 30 minutes to a refluxing stirred solution of 20 g (0.1 mole) of 1-(3,4-dihydro-2-napthyl)pyrrolidine and 50 ml. of toluene. The mixture is heated under reflux for 3 hours, diluted with 50 ml. of water, refluxed for 4 hours and cooled. The layers separate, the aqueous phase is extracted with benzene, the organic solution is dried and concentrated to an oil. The oil is crystallized from a 30°-60° petroleum ether-ether mixture to give 1-phenacyl-2-tetralone as tan crystals, m.p. 48°-52° C.
Quantity
20 g
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reactant
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reactant
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20 g
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